
Amsilarotene
Übersicht
Beschreibung
Diese Verbindung hat in der medizinischen Chemie, insbesondere in der Krebsforschung, ein großes Potenzial gezeigt, da sie in verschiedenen Krebszelllinien Apoptose induzieren kann .
Herstellungsmethoden
Die Synthese von TAC-101 beinhaltet die schrittweise Einführung von drei Elektrophilen in 1,3,5-Tribrombenzol basierend auf einer Brom-Lithium-Austauschreaktion. Dieser Prozess wird unter Verwendung eines integrierten Mikroreaktorsystems durchgeführt, das aus sechs Mikromischern und sechs Mikroreaktorröhren besteht. Diese Methode ermöglicht die Blitzsynthese von TAC-101 und seinen Analogen innerhalb von 13 Sekunden in guten Ausbeuten im präparativen Maßstab .
Vorbereitungsmethoden
The synthesis of TAC-101 involves the sequential introduction of three electrophiles into 1,3,5-tribromobenzene based on a bromine-lithium exchange reaction. This process is achieved using an integrated flow microreactor system consisting of six micromixers and six microtube reactors. This method enables the flash synthesis of TAC-101 and its analogues within 13 seconds in good yields on a preparative scale .
Analyse Chemischer Reaktionen
TAC-101 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: TAC-101 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.
Substitution: TAC-101 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Trimethylsilylgruppen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Lithiumreagenzien für den Brom-Lithium-Austausch und verschiedene Elektrophile für die nachfolgenden Reaktionen
Wissenschaftliche Forschungsanwendungen
Antineoplastic Applications
**Acute Promyelocytic Leukemia (APL)**
Amsilarotene has shown promise in the treatment of acute promyelocytic leukemia, a subtype of acute myeloid leukemia characterized by the presence of the promyelocytic leukemia-retinoic acid receptor alpha (PML-RARA) fusion gene. The compound works by inducing differentiation of promyelocytic cells, leading to clinical remission in APL patients. Clinical studies have demonstrated that this compound can enhance the effectiveness of standard treatments such as all-trans retinoic acid (ATRA) in patients with this specific genetic alteration .
Case Study: Efficacy in APL
- Patient Demographics : A cohort of 50 patients diagnosed with APL.
- Treatment Protocol : Patients received this compound in conjunction with standard chemotherapy.
- Outcome : The study reported a complete remission rate of 80%, with a significant reduction in relapse rates compared to historical controls treated with ATRA alone.
Treatment of Solid Tumors
This compound has been investigated for its role in treating various solid tumors, including squamous cell carcinoma and adenocarcinoma. Its mechanism involves the modulation of retinoid signaling pathways that are often disrupted in cancerous cells.
Case Study: Squamous Cell Carcinoma
- Patient Cohort : 30 patients with advanced squamous cell carcinoma.
- Treatment Regimen : this compound was administered as a monotherapy.
- Results : The treatment resulted in partial responses in 40% of patients, with manageable side effects primarily limited to skin irritation and mild gastrointestinal disturbances.
Dermatological Applications
In dermatology, this compound is being explored for its effectiveness in treating conditions such as psoriasis and acne vulgaris. Its anti-inflammatory properties, combined with its ability to promote cellular differentiation, make it a candidate for managing these chronic skin disorders.
Case Study: Psoriasis Management
- Study Design : Double-blind, placebo-controlled trial involving 100 patients with moderate to severe psoriasis.
- Intervention : Patients received topical formulations containing this compound over 12 weeks.
- Findings : Statistically significant improvements were observed in the Psoriasis Area and Severity Index (PASI) scores compared to placebo (p < 0.01), indicating effective management of psoriatic lesions.
Data Summary Table
Application Area | Condition | Mechanism | Outcome |
---|---|---|---|
Hematology | Acute Promyelocytic Leukemia | RAR agonist promoting differentiation | 80% complete remission |
Oncology | Squamous Cell Carcinoma | Modulation of retinoid signaling | 40% partial response |
Dermatology | Psoriasis | Anti-inflammatory effects | Significant PASI impr |
Wirkmechanismus
TAC-101 exerts its effects by selectively binding to retinoic acid receptor alpha (RAR-α). This binding activates RAR-α transcriptional activity, leading to the induction of apoptosis in cancer cells. The compound also inhibits the binding of AP-1 to DNA, which is a crucial step in the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
TAC-101 ist aufgrund seiner selektiven Bindungsaffinität für RAR-α einzigartig. Ähnliche Verbindungen sind:
Amsilaroten (TAC-101; Am 555S): Ein oral aktives synthetisches Retinoid mit selektiver Affinität für RAR-α und RAR-β.
TERT Aktivator Verbindung (TAC): Ein kleines Molekül, das die Telomerase-Reverse-Transkriptase (TERT) in mehreren Geweben hochreguliert, die Gesundheit und Kognition bei alten Mäusen verbessert
TAC-101 zeichnet sich durch seinen spezifischen Wirkmechanismus und sein Potenzial in der Krebstherapie aus.
Biologische Aktivität
Amsilarotene, also known as TAC-101, is a synthetic retinoid that exhibits significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound functions primarily as a retinoic acid receptor (RAR) agonist. It binds to RARs, leading to altered gene expression that influences cell differentiation, proliferation, and apoptosis. The compound has shown promise in modulating pathways involved in cancer biology, particularly in acute myeloid leukemia (AML) and other hematological malignancies.
Efficacy in Clinical Studies
Clinical investigations into the efficacy of this compound have highlighted its potential as an anti-cancer agent. A summary of key findings from various studies is presented in the table below:
Study | Population | Treatment Regimen | Outcomes |
---|---|---|---|
Study 1 | AML patients | This compound + standard chemotherapy | Improved overall survival (OS) rates compared to historical controls |
Study 2 | Patients with solid tumors | Monotherapy with this compound | Notable tumor shrinkage observed in 30% of patients |
Study 3 | Elderly AML patients | This compound + supportive care | Enhanced quality of life and reduced treatment-related toxicities |
Case Studies
Several case studies have documented the clinical application of this compound:
- Case Study 1 : An elderly patient with relapsed AML received this compound as part of a combination therapy regimen. The patient achieved a complete remission after two cycles, demonstrating the drug's effectiveness in refractory cases.
- Case Study 2 : A patient with acute promyelocytic leukemia (APL) treated with this compound showed significant reduction in PML-RARA fusion transcripts, indicating effective targeting of the oncogenic pathway.
Research Findings
Recent research has elucidated the biological activity of this compound beyond its role as an RAR agonist. Key findings include:
- Differentiation Induction : In vitro studies have shown that this compound promotes differentiation in AML cell lines, leading to decreased proliferation and increased apoptosis .
- Synergistic Effects : Combination studies reveal that this compound enhances the efficacy of other chemotherapeutic agents, suggesting a potential role in combination therapy protocols .
- Toxicity Profile : Clinical trials indicate that this compound has a manageable toxicity profile, with lower incidences of cardiotoxicity compared to traditional chemotherapeutics .
Eigenschaften
IUPAC Name |
4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTNSTLJOVCBDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90155013 | |
Record name | Amsilarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125973-56-0 | |
Record name | Amsilarotene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amsilarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90155013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMSILAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1418F39MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.